![molecular formula C14H19ClN2O2 B2573169 3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid CAS No. 874814-58-1](/img/structure/B2573169.png)
3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid” is a chemical compound that has gained attention due to its potential applications. It is also known as “this compound dihydrochloride” with a molecular weight of 355.69 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through reductive amination . This involves the reaction of a primary or secondary amine with a carbonyl compound, followed by reduction.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 355.69 . Other physical and chemical properties were not found in the search results.Scientific Research Applications
Antimalarial Agent Synthesis
3-[4-(7-choloquinolin-4-yl) piperazin-1-yl] propanoic acid, a derivative closely related to 3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid, has been synthesized as an active metabolite of piperaquine, a compound used in antimalarial treatments. This synthesis involves a series of reactions including protection, substitution, and hydrolysis steps. This compound has shown promising results in terms of yield and simplicity of the synthesis method, making it a viable candidate for the synthesis of derivatives containing a 4-piperazinyl quinoline ring (Mi Sui-qing, 2010).
Synthesis and Resolution of Related Compounds
Research has been conducted on the synthesis and resolution of racemic 1,3-disubstituted propanols, structurally similar to this compound. This includes work on compounds such as 1-[4-(4-chlorobenzyl)-phenyl]-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)-1-propanol. These studies demonstrate the potential for selecting resolving agents for racemates available in insufficient quantities by experimenting on structurally similar racemates (T. Gizur, Imre Péteri, K. Harsányi, E. Fogassy, 1996).
Synthesis of Dual Antihypertensive Agents
New derivatives of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, structurally related to this compound, have been synthesized as potential dual antihypertensive agents. The study involved synthesizing these compounds as free bases and transforming them into hydrochloride salts, providing insights into the protonation of nitrogen atoms in the piperazine ring (Pavlína Marvanová, Tereza Padrtová, T. Pekárek, J. Brus, J. Czernek, P. Mokrý, Otakar Humpa, M. Oravec, J. Jampílek, 2016).
Anticonvulsant and Antinociceptive Activity
Research on new hybrid molecules derived from 3-methyl- or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones shows promising anticonvulsant and antinociceptive activity. These molecules combine chemical fragments of known antiepileptic drugs, demonstrating broad spectra of activity in preclinical seizure models (K. Kamiński, M. Zagaja, A. Rapacz, J. Łuszczki, M. Andres-Mach, Michał Abram, J. Obniska, 2016).
Synthesis of Conformationally Restricted Piperazine Derivatives
A study on the synthesis of 6,8-Diazabicyclo[3.2.2]nonanes, which are conformationally restricted piperazine derivatives, provides insights into the potential of 3-(piperazin-2-yl)propionic acid esters. This research can be linked to the structural exploration of compounds similar to this compound (Manuela Weigl, B. Wünsch, 2000).
Antimicrobial Activity
New pyridine derivatives, including those derived from this compound, have been synthesized and evaluated for antimicrobial activity. This research expands the potential applications of such compounds in the pharmaceutical field, especially in the development of new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-13-3-1-12(2-4-13)11-17-9-7-16(8-10-17)6-5-14(18)19/h1-4H,5-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXKZIFYQWKUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
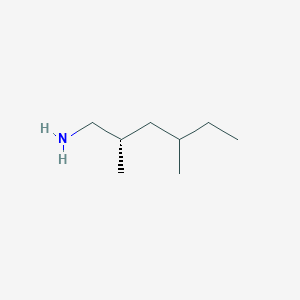

![N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2573091.png)
![Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2573092.png)
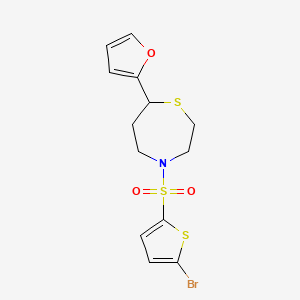
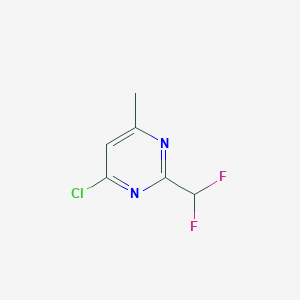
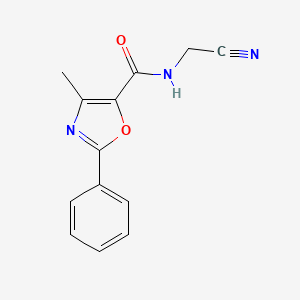

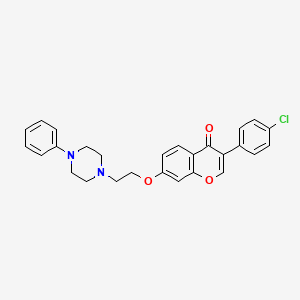
![N-[(5-Tert-butyl-1,2-oxazol-3-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;hydrochloride](/img/structure/B2573102.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2573104.png)
![N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2573105.png)

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2573108.png)
